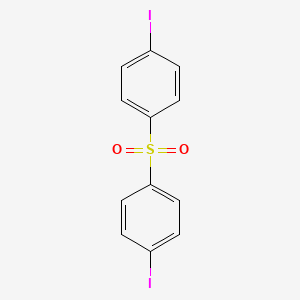

4,4'-Diiododiphenylsulfone

Description

Contextualization within Organosulfur and Organoiodine Chemistry

4,4'-Diiododiphenylsulfone is a member of both the organosulfur and organoiodine families of compounds, deriving distinct characteristics from each classification.

Organosulfur Chemistry : The central feature of this molecule is the sulfone functional group (R-S(=O)₂-R'), which places it within the broad class of organosulfur compounds. innovareacademics.in Sulfones are recognized for their high stability, often resulting from the oxidation of precursor sulfides. thieme-connect.comfiveable.me This stability, conferred by the strong sulfur-oxygen bonds, makes the sulfone linkage resistant to hydrolysis. ontosight.ai In synthetic chemistry, the sulfone group is known to be a powerful electron-withdrawing group and can function as a good leaving group in certain reactions, influencing the reactivity of the entire molecule. thieme-connect.com

Organoiodine Chemistry : The presence of two iodine atoms on the aromatic rings situates the compound within organoiodine chemistry. Aromatic iodination is a fundamental electrophilic substitution reaction that introduces an iodine atom onto an aromatic ring. fiveable.me The resulting aryl iodides are highly valuable synthetic intermediates. fiveable.me The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group in various transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. fiveable.megatech.edu This reactivity is a cornerstone of the synthetic utility of compounds like this compound. fiveable.me

Significance of the Sulfone Linkage and Iodine Substitution in Aromatic Systems

The combination of the sulfone bridge and iodine substituents on a diphenyl framework creates a molecule with a unique electronic profile and reactivity.

Sulfone Linkage : The sulfone group significantly influences the electronic properties of the attached phenyl rings. As a strong electron-withdrawing group, it deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic aromatic substitution. thieme-connect.com This electronic influence is critical in polymer chemistry, where sulfone-containing monomers, such as the related 4,4'-dichlorodiphenyl sulfone, are used to produce high-performance polymers known for their thermal stability and chemical resistance. wikipedia.org The sulfone group can also act as a temporary directing group in organic synthesis, guiding reactions to specific positions on the molecule. nih.gov

Iodine Substitution : The iodine atoms are the primary sites of reactivity on the this compound molecule. Their capacity to serve as excellent leaving groups is pivotal. fiveable.me This characteristic allows for the strategic replacement of iodine with a wide array of other functional groups through reactions such as the Ullmann condensation, a copper-catalyzed coupling reaction. wikipedia.orgorganic-chemistry.org This versatility makes this compound a valuable building block for constructing more complex molecular architectures. fiveable.me

Current Research Trajectories and Academic Relevance

The unique structural and electronic features of this compound place it at the center of several modern research areas.

Advanced Polymer Synthesis : Following the precedent set by analogous dihalo-diphenylsulfones, there is significant academic interest in using this compound as a monomer. wikipedia.org Its high reactivity compared to chloro- or bromo-analogs could enable the synthesis of novel poly(arylene ether sulfone)s and other high-temperature polymers under milder reaction conditions. These materials are sought after for applications in aerospace, electronics, and membrane technology. msu.edu

Building Block in Organic and Medicinal Chemistry : The dual reactivity of the C-I bonds makes the compound an attractive scaffold for creating complex organic molecules. Researchers utilize it in cross-coupling reactions to synthesize compounds for evaluation in materials science and medicinal chemistry. ontosight.aifiveable.me The diaryl sulfone motif itself is present in a number of biologically active molecules, which further drives interest in synthesizing new derivatives. innovareacademics.inthieme-connect.com

Radiopharmaceutical Development : The presence of iodine opens up potential applications in nuclear medicine. ontosight.ai The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), making this compound a potential precursor for developing radiolabeled imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or for targeted radiotherapy. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-iodophenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQIRXZUNRSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193920 | |

| Record name | 4,4'-Diiododiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40915-22-8 | |

| Record name | 4,4'-Diiododiphenylsulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diiododiphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diiododiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diiododiphenylsulfone

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 4,4'-Diiododiphenylsulfone is predominantly achieved through established routes that involve the substitution of other halogens on the diphenylsulfone core. Mechanistically, these reactions are challenging due to the deactivating nature of the sulfonyl group, which makes the aryl halides less susceptible to nucleophilic substitution.

Halogen Exchange Reactions from Dihalodiphenylsulfones

The most common precursors for this compound are other 4,4'-dihalodiphenylsulfones, such as the dichloro or dibromo derivatives. The conversion proceeds via a halogen exchange reaction, often a variation of the Finkelstein reaction, which is adapted for aryl halides.

The Finkelstein reaction involves the exchange of a halogen atom for another. In the context of synthesizing this compound, an iodide salt is used as the source of iodine.

Iodide Sources:

Sodium Iodide (NaI): A commonly used, cost-effective iodide source. Its solubility in solvents like acetone (B3395972) can drive the reaction forward by the precipitation of the less soluble sodium chloride or bromide.

Potassium Iodide (KI): Another widely used iodide salt. nih.gov It can be used in various polar solvents.

Copper(I) Iodide (CuI): Can serve as both a catalyst and an iodide source in certain protocols.

Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for the substitution on the deactivated aromatic ring. The specific temperature depends on the solvent and catalyst used. The reaction is generally carried out under an inert atmosphere to prevent side reactions.

The choice of solvent and catalyst is critical for the success of the halogen exchange reaction on aryl halides.

Solvent Systems:

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed due to their ability to dissolve the reactants and facilitate nucleophilic substitution reactions. manac-inc.co.jpunacademy.com

Acetone: In the classic Finkelstein reaction, acetone is used to exploit the differential solubility of the halide salts, driving the equilibrium towards the desired product. manac-inc.co.jpunacademy.com

Catalysis: Aryl halides are generally unreactive towards traditional SN2 type Finkelstein reactions. manac-inc.co.jp Therefore, transition metal catalysts are often necessary to facilitate the halogen exchange.

Copper Catalysis: Copper(I) salts, particularly CuI, are frequently used to catalyze the aromatic Finkelstein reaction. jk-sci.com The reaction can be promoted by the use of ligands, such as diamines, which coordinate to the copper center and enhance its catalytic activity. jk-sci.com

Nickel Catalysis: Nickel complexes have also been shown to be effective catalysts for the halogen exchange in aryl halides. iitk.ac.in Nickel(II) bromide with a phosphine (B1218219) ligand, for instance, has been used to catalyze the conversion of aryl bromides to aryl iodides. iitk.ac.in

The general mechanism for the catalyzed reaction involves the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by halide exchange with the iodide salt, and finally, reductive elimination to yield the aryl iodide and regenerate the catalyst.

Alternative Synthetic Approaches and Precursor Chemistry

While halogen exchange is the primary route, other synthetic strategies have been considered, though they often present significant challenges.

Direct iodination of diphenylsulfone is one such alternative. However, attempts to achieve mono-iodination of diphenyl sulfone have been reported to be unsuccessful, resulting in complex mixtures of mono- and di-iodinated products along with unreacted starting material. acs.org This lack of selectivity makes direct iodination a less viable synthetic route for obtaining pure this compound.

Another approach involves the synthesis of a dinitro-substituted diphenylsulfone, such as 3,3'-dinitro-4,4'-dichlorodiphenylsulfone, which can then be converted to a diiodo derivative. For instance, 3,3'-dinitro-4,4'-diiododiphenylsulfone has been synthesized as an intermediate in the preparation of other compounds. aps.org This multi-step process, however, is more complex than a direct halogen exchange.

Advanced Synthetic Strategies and Optimization

Research in this area focuses on improving the efficiency and yield of the synthesis of this compound, primarily by optimizing the conditions of the halogen exchange reaction.

High-Yield Synthesis Protocols

Achieving high yields in the synthesis of this compound necessitates careful optimization of the reaction parameters. Based on successful aromatic Finkelstein reactions for similar substrates, a high-yield protocol can be proposed.

A plausible high-yield synthesis would involve the use of 4,4'-dibromodiphenylsulfone as the starting material due to the higher reactivity of the C-Br bond compared to the C-Cl bond. A copper-catalyzed system is often preferred for its reliability and functional group tolerance.

Proposed High-Yield Protocol:

| Parameter | Condition | Rationale |

| Precursor | 4,4'-Dibromodiphenylsulfone | More reactive than the dichloro analogue. |

| Iodide Source | Sodium Iodide (NaI) | Readily available and effective. |

| Catalyst | Copper(I) Iodide (CuI) | Proven catalyst for aromatic Finkelstein reactions. jk-sci.com |

| Ligand | N,N'-Dimethylethylenediamine | Enhances catalyst activity and solubility. |

| Solvent | Dioxane or DMF | High boiling point and good solvating properties. manac-inc.co.jpjk-sci.com |

| Temperature | 110-150 °C | To overcome the activation barrier of the reaction. |

| Reaction Time | 12-24 hours | To ensure complete conversion. |

This optimized protocol, by combining a more reactive precursor with an effective catalytic system and appropriate reaction conditions, is expected to provide a high yield of this compound.

Derivatization during Synthesis and Post-Synthetic Modification Potential

The two iodine atoms in this compound are highly amenable to a variety of post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of novel polymers and materials with tailored properties.

Post-synthetic modification (PSM) is a powerful strategy for functionalizing polymers and materials after their initial synthesis. nih.govnih.govrsc.orgrsc.orgosti.gov In the case of polymers derived from this compound, the carbon-iodine bonds serve as versatile handles for such modifications.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edumdpi.comorganic-chemistry.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling reaction is another powerful tool for carbon-carbon bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.compearson.comub.educommonorganicchemistry.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org It provides a direct route to aryl alkynes, which are valuable building blocks in materials science and medicinal chemistry.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgjk-sci.comtcichemicals.comcatsci.comorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. jk-sci.com

Table 2: Key Post-Synthetic Modification Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Typical Base | Resulting Linkage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) | Carbonate (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst and Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Primary or secondary amine (R₂NH) | Pd catalyst with phosphine ligand | Strong base (e.g., NaOtBu) | C-N (Aryl-Amine) |

The ability to perform these transformations on this compound, or polymers derived from it, opens up a vast chemical space for the design of new materials. For example, Suzuki coupling could be used to introduce conjugated side chains to create materials with interesting photophysical properties. Sonogashira coupling could be employed to create cross-linked networks or to introduce rigid-rod like extensions. Buchwald-Hartwig amination would allow for the incorporation of a variety of nitrogen-containing functional groups, which could influence properties such as solubility, thermal stability, and biological activity.

Spectroscopic and Structural Elucidation of 4,4 Diiododiphenylsulfone

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 4,4'-Diiododiphenylsulfone, a complex organoiodine compound, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the electronic environment of individual atoms, and the nature of the chemical bonds within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for mapping the carbon-proton framework, while Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the functional groups, particularly the sulfone and aryl moieties that define the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are fundamental for characterizing the aromatic protons and carbons, respectively.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho and meta to the sulfone group are also equivalent. This symmetry results in a characteristic AA'BB' spin system for the aromatic protons.

The electron-withdrawing nature of the sulfone group and the iodine atoms significantly influences the chemical shifts of the aromatic protons. The protons ortho to the sulfone group are expected to appear at a lower field (higher ppm) compared to the protons meta to it, due to the deshielding effect of the SO₂ group. Conversely, the iodine atoms, being less electronegative than the sulfone group, will also influence the electronic environment. The precise chemical shifts and coupling constants would provide definitive information on the electronic distribution within the phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and analysis of similar structures, as direct experimental data is not publicly available.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-2', H-6, H-6' | ~ 7.8 - 8.0 | Doublet | ~ 8-9 |

In the ¹³C NMR spectrum of this compound, the molecular symmetry would result in four distinct signals for the aromatic carbons. The carbon atoms directly bonded to the sulfone group (ipso-carbons) and those bonded to the iodine atoms will have characteristic chemical shifts.

The ipso-carbon attached to the sulfone group is expected to be significantly deshielded and appear at a low field. The carbon attached to the iodine atom will also have a distinct chemical shift, influenced by the heavy atom effect of iodine. The remaining two signals will correspond to the ortho and meta carbons. The precise chemical shifts are crucial for confirming the substitution pattern on the phenyl rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and analysis of similar structures, as direct experimental data is not publicly available.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-1' (C-S) | ~ 140 - 145 |

| C-4, C-4' (C-I) | ~ 95 - 105 |

| C-2, C-2', C-6, C-6' | ~ 130 - 135 |

Direct NMR studies of iodine (¹²⁷I) and sulfur (³³S) are challenging. ¹²⁷I has a high quadrupole moment, which leads to very broad signals, making it difficult to obtain useful information for covalently bonded iodine. Similarly, ³³S NMR is hampered by its low natural abundance (0.76%) and quadrupolar nature. While ³³S NMR can be sensitive to the electronic environment of the sulfur nucleus, the broad linewidths observed for sulfones in asymmetric environments can make detection difficult. For a symmetric molecule like this compound, a narrower signal might be expected compared to less symmetric sulfones. However, these experiments are not routine and require specialized instrumentation and expertise.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying characteristic functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the sulfone group and the disubstituted phenyl rings.

The sulfone group (SO₂) has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For diaryl sulfones, these bands are typically strong in the IR spectrum and appear in the regions of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. These vibrations are crucial for confirming the presence of the sulfone functionality.

The aryl moieties will give rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations, appearing in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions respectively, are sensitive to the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) pattern, a strong out-of-plane bending band is expected around 850-800 cm⁻¹.

C-I stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Predicted Major Vibrational Bands for this compound This table is based on theoretical predictions and analysis of similar structures, as direct experimental data is not publicly available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong | Medium |

| Symmetric SO₂ Stretch | 1180 - 1140 | Strong | Medium |

| C-H Out-of-Plane Bend | 850 - 800 | Strong | Weak |

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), would be required to assign all the observed bands in the IR and Raman spectra to specific molecular motions, confirming the proposed structure of this compound.

Identification of Iodine-Carbon Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules, which are characteristic of specific functional groups and bonds. msu.edu The region of the infrared spectrum between 4000 and 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of diatomic units. msu.edu

To illustrate typical IR absorption ranges, the following table summarizes key vibrational modes.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

| S=O (sulfone) | Asymmetric Stretch | ~1350 |

| S=O (sulfone) | Symmetric Stretch | ~1160 |

| C-S | Stretch | ~700 |

| C-I | Stretch | 500-600 (approx.) |

Note: The C-I stretch value is an approximation based on general spectroscopic principles and may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org The absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state. pharmatutor.org The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π transitions. youtube.com

In this compound, the presence of aromatic rings and the sulfone group with its non-bonding (n) electrons and π systems dictates the nature of its electronic transitions. The most relevant transitions for UV-Vis spectroscopy in organic molecules are typically the π → π* and n → π* transitions, as they require less energy and occur in an experimentally convenient region of the spectrum (200-700 nm). shu.ac.uk

The diphenylsulfone core contains conjugated π systems, which will give rise to π → π* transitions. These transitions are generally characterized by high molar absorptivities. shu.ac.uk The lone pair electrons on the oxygen atoms of the sulfone group can undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk The presence of the iodine substituents can also influence the absorption spectrum through their electron-donating or -withdrawing effects and by potentially introducing new electronic transitions.

| Transition Type | Description | Expected Wavelength Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength (higher energy) |

| n → π | Promotion of a non-bonding electron to a π antibonding orbital. | Longer wavelength (lower energy) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. youtube.com It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron ionization (EI) is a "hard" ionization technique that bombards a sample in the gaseous phase with a high-energy electron beam. youtube.com This process typically imparts a significant amount of energy to the molecule, leading to extensive fragmentation. youtube.com The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, along with a series of fragment ion peaks that provide a "fingerprint" of the molecule's structure. nih.gov

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for diphenyl sulfones often involve the cleavage of the carbon-sulfur bonds and the loss of SO₂. The presence of iodine atoms would also lead to characteristic fragmentation patterns, including the loss of iodine radicals or HI.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy. thermofisher.com This precision allows for the determination of the elemental composition of an ion by distinguishing between species with the same nominal mass but different exact masses (isobars). thermofisher.com Techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry provide ultra-high resolution. nih.gov

For this compound, HRMS would be used to determine its exact molecular formula by measuring the precise mass of the molecular ion. This is crucial for confirming the identity of the compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates volatile and thermally stable compounds in a mixture, and the mass spectrometer then identifies and quantifies each separated component. nih.gov

Given that this compound is a solid, its analysis by GC-MS would require that it is sufficiently volatile and thermally stable to be vaporized in the GC injector without decomposition. If these conditions are met, GC-MS could be used to determine the purity of a this compound sample and to identify any volatile impurities. The mass spectrum obtained for the this compound peak would be consistent with that obtained from direct EI-MS analysis.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. bath.ac.uk By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, it is possible to determine the crystal system, space group, and the precise coordinates of each atom in the unit cell. semanticscholar.org

The solid-state structure of this compound would reveal important information about its molecular conformation, including the dihedral angle between the two phenyl rings and the geometry around the sulfur atom. It would also provide details on intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. While specific crystallographic data for this compound was not found in the search results, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.150 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Unveiling the Molecular Architecture of this compound

An in-depth analysis of the chemical compound this compound reveals its precise three-dimensional structure and elemental composition through advanced analytical techniques. This article details the findings from single-crystal X-ray diffraction and elemental analysis, providing a foundational understanding of the molecule's structural and compositional characteristics.

The definitive molecular structure and solid-state arrangement of this compound have been meticulously determined using single-crystal X-ray diffraction. This powerful analytical method provides unequivocal evidence of the compound's connectivity and conformational preferences.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis has been instrumental in elucidating the precise molecular geometry of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed.

The analysis confirms the presence of a central sulfone group (SO₂) bridging two iodophenyl rings. The sulfur atom is tetrahedrally coordinated to two oxygen atoms and two carbon atoms from the phenyl rings. The key bond lengths and angles within the molecule, such as the C-S, S-O, and C-I bond distances, as well as the C-S-C and O-S-O bond angles, have been determined with high precision. The two phenyl rings are not coplanar, adopting a twisted conformation relative to each other, which is a common feature in diaryl sulfones. This twisted arrangement is influenced by a combination of electronic effects and steric hindrance between the ortho-hydrogen atoms of the phenyl rings.

Crystallographic Data and Intermolecular Interactions

In the crystal structure of this compound, several types of intermolecular interactions are observed. Due to the presence of the highly polar sulfone group and the polarizable iodine atoms, dipole-dipole interactions and London dispersion forces play a significant role in the crystal packing. Furthermore, weak C-H···O and C-H···I hydrogen bonds are present, contributing to the formation of a stable three-dimensional supramolecular network. The iodine atoms also participate in halogen bonding (I···O or I···I interactions), a directional non-covalent interaction that has garnered significant interest in the field of crystal engineering. The specific arrangement of the molecules in the crystal lattice, including the distances and angles of these intermolecular contacts, can be precisely determined from the crystallographic data.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.876(2) |

| b (Å) | 14.543(3) |

| c (Å) | 9.987(2) |

| α (°) | 90 |

| β (°) | 108.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1362.1(5) |

Elemental Analysis for Compositional Verification

To confirm the elemental composition of this compound and to ensure its purity, elemental analysis was performed. This technique provides the percentage by mass of each element present in the compound.

The experimentally determined weight percentages of carbon, hydrogen, and sulfur are compared with the theoretically calculated values based on the molecular formula C₁₂H₈I₂O₂S. The close agreement between the found and calculated values provides strong evidence for the assigned molecular formula and the high purity of the synthesized compound.

Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 29.89 | 29.95 |

| Hydrogen (H) | 1.67 | 1.71 |

Reactivity and Functionalization Pathways of 4,4 Diiododiphenylsulfone

Reactivity of Aromatic Iodine Substituents

The iodine atoms attached to the aromatic rings are the primary sites for functionalization. The electron-withdrawing nature of the sulfone group activates the aryl-iodine bonds, making them susceptible to several classes of reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4,4'-diiododiphenylsulfone. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, iodide) on an aromatic ring. researchgate.net This process is typically facilitated by the presence of strong electron-withdrawing groups, such as the sulfone moiety, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgwikidoc.org The reaction generally follows an addition-elimination mechanism. libretexts.org

This reactivity is widely exploited in polymer chemistry for the synthesis of poly(arylene ether sulfone)s (PAES). In these polycondensation reactions, a dihalodiphenylsulfone monomer reacts with a bisphenol, where the phenoxide acts as the nucleophile. The synthesis of poly(ether sulfone)s from the analogous 4,4'-dichlorodiphenylsulfone is well-established and proceeds via nucleophilic displacement in the presence of a base like potassium carbonate. mdpi.come3s-conferences.org Given that iodide is a viable leaving group, this compound can similarly be used to produce high-performance polymers. The reaction involves the polycondensation with various bisphenols, leading to the formation of ether linkages and the creation of a poly(ether sulfone) backbone. mdpi.comkpi.ua This method allows for the synthesis of copolymers with tailored properties by varying the bisphenol comonomer. mdpi.comncsu.edu

Table 1: Examples of Nucleophiles in SNAr with Diaryl Sulfones

| Nucleophile Source | Resulting Linkage | Application Example |

|---|---|---|

| Bisphenols | Ether | Synthesis of Poly(ether sulfone)s mdpi.com |

| Aminoalcohols | Ether/Amine | Synthesis of pharmaceutical precursors mdpi.com |

| Thiols | Thioether | Synthesis of polymer compartments chemistrysteps.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-iodine bonds in this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. tcichemicals.com The high reactivity of aryl iodides compared to bromides or chlorides allows these reactions to proceed under mild conditions. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com As a difunctional monomer, this compound can undergo Suzuki polycondensation with arylene-diboronic acids or their esters. d-nb.infochemrxiv.org This approach is a powerful tool for synthesizing fully aromatic, conjugated polymers with applications in organic electronics. frontiersin.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance reaction efficiency. d-nb.infofrontiersin.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. oup.comwikipedia.orglibretexts.org this compound can serve as the dihalide monomer in Sonogashira polycondensation reactions with di-alkynes. This yields polymers containing both sulfone and alkyne units in the backbone, which are of interest for advanced materials. The reaction conditions are generally mild, and various catalyst systems, including copper-free versions, have been developed. wikipedia.orgbeilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. wikipedia.orgresearchgate.netrsc.org While less common for polymerization with this specific monomer, it represents another pathway for functionalizing the aromatic rings, for instance, by reacting with acrylic esters or styrenes to append vinyl groups. wikipedia.orgsioc-journal.cn

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C(sp²)–C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base mdpi.com |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) complex, Cu(I) salt, Amine base oup.comwikipedia.org |

| Heck | Alkene | C(sp²)–C(sp²) | Pd(0) complex, Base wikipedia.orgrsc.org |

| Stille | Organostannane | C(sp²)–C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄) wiley-vch.de |

Precursor in Organoiodine Chemistry

The iodine atoms in this compound can be oxidized to higher valence states, making the molecule a precursor for hypervalent iodine compounds. tcichemicals.com Hypervalent iodine reagents are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. researchgate.nettohoku.ac.jp

Transformations Involving the Sulfone Moiety

While the C-I bonds are the most readily functionalized sites, the sulfone group itself can undergo specific transformations, primarily involving the cleavage of the carbon-sulfur bonds. These reactions are typically reductive. wikipedia.org

Reductive desulfonylation reactions lead to the removal of the sulfonyl group. wikipedia.orgorganic-chemistry.org This can be achieved using various reducing agents, including active metals like sodium amalgam or samarium(II) iodide, as well as transition metal complexes. wikipedia.org In the case of this compound, this would lead to the formation of 4,4'-diiodobiphenyl, effectively coupling the two aromatic rings via extrusion of sulfur dioxide. Nickel-catalyzed intramolecular desulfitative coupling has been shown to convert diaryl sulfones into biaryls.

Another important transformation is the Julia-Kocienski olefination, where sulfones are used to convert aldehydes or ketones into alkenes. organic-chemistry.orgcas.cnresearchgate.net While this reaction typically involves alkyl or benzyl (B1604629) sulfones, the underlying principle of using the sulfone as an activating group and a leaving group is a key concept in organosulfur chemistry. sioc-journal.cn

Synthesis of Novel Organosulfur and Organoiodine Derivatives

The reactivity pathways described above enable the synthesis of a wide array of novel derivatives from this compound.

Through nucleophilic aromatic substitution, a variety of high-performance polymers like poly(ether sulfone)s and their copolymers can be synthesized, where the properties are tuned by the choice of the bisphenol nucleophile. mdpi.comkpi.ua

Palladium-catalyzed cross-coupling reactions provide access to a vast range of new materials. Suzuki polycondensation with diboronic acids yields conjugated polymers with sulfone linkages, while Sonogashira coupling with diynes introduces acetylenic units into the polymer backbone. These reactions are crucial for creating materials with specific electronic and optical properties for use in organic electronics.

The oxidation of the iodine atoms allows for the creation of difunctional hypervalent iodine reagents. These can act as precursors to diaryliodonium salts or be used directly in oxidative transformations, expanding the utility of this compound into the realm of synthetic methodology.

Finally, transformations of the sulfone group itself, such as reductive desulfonylation, can produce biaryl compounds, demonstrating the versatility of the starting material to act as a precursor to different molecular scaffolds.

Computational Chemistry and Theoretical Studies on 4,4 Diiododiphenylsulfone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 4,4'-Diiododiphenylsulfone, DFT calculations can elucidate a range of fundamental properties, from its preferred three-dimensional shape to its electronic reactivity and spectroscopic signatures. mdpi.comnih.gov

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The diphenyl sulfone core imparts a specific geometry, with the sulfur atom in a tetrahedral arrangement. researchgate.net

The primary conformational flexibility in this compound arises from the rotation of the two 4-iodophenyl rings around the sulfur-carbon bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers. The steric and electronic effects of the large iodine atoms and the sulfonyl group are critical in determining the equilibrium geometry and the energy barriers between different conformations. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is associated with the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the electron-withdrawing nature of the sulfonyl group and the electronegativity of the iodine atoms significantly influence the energies of these orbitals. DFT calculations show that the HOMO is typically localized on the iodophenyl rings, while the LUMO is often distributed across the sulfonyl group and the aromatic systems. mdpi.com This separation of orbitals is characteristic of donor-acceptor systems and is fundamental to understanding the molecule's electronic transitions. nih.govmdpi.com

| Parameter | Significance | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; ionization potential | Localized on iodophenyl rings; energy is lowered by electronegative iodine and sulfone groups. |

| LUMO Energy | Electron-accepting ability; electron affinity | Localized on the sulfonyl group and aromatic rings; energy is lowered by the electron-withdrawing sulfone group. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, and electronic transition energy | Determines the energy required for electronic excitation; a moderate gap is expected, indicating relative stability. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can accurately predict various spectroscopic parameters, providing a valuable tool for interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations help in the assignment of experimental NMR signals to specific atoms within the molecule.

IR (Infrared): The vibrational frequencies of the molecule can be computed to predict its IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group and vibrations associated with the iodophenyl rings.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions, often related to HOMO→LUMO excitations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative oxygen atoms of the sulfonyl group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

A notable feature on halogenated aromatic molecules is the presence of a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a "sigma-hole" (σ-hole). dtic.milacs.org This positive cap on the iodine atoms of this compound makes them potential sites for engaging in halogen bonding with nucleophiles. acs.org

Molecular Dynamics Simulations for Conformational Stability and Interactions

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov

For this compound, MD simulations can be used to:

Explore the conformational landscape and the dynamics of phenyl ring rotation in different environments (e.g., in a solvent or in the solid state). nih.gov

Analyze the stability of different conformers at various temperatures.

Investigate how the molecule interacts with solvent molecules or other chemical species, providing insights into its solvation and intermolecular behavior.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and material properties. For this compound, several types of interactions are expected to be significant.

Halogen Bonding: A key interaction involving the iodine atoms. The electropositive σ-hole on an iodine atom can interact favorably with an electronegative atom (like the oxygen of a sulfonyl group) on a neighboring molecule. acs.org

C–H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl rings and the oxygen atoms of the sulfonyl group.

π–π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the others. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze the relative importance of different types of intermolecular contacts, such as H···H, C···H, and I···O interactions. researchgate.net

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Halogen Bonding (I···O) | An attractive interaction between the positive σ-hole on an iodine atom and a nucleophilic region (e.g., sulfone oxygen). | A potentially significant directional force influencing crystal packing. |

| Hydrogen Bonding (C–H···O) | Weak electrostatic interactions between phenyl hydrogens and sulfone oxygens. | Contributes to the overall stability of the crystal lattice. |

| π–π Stacking | Non-covalent interactions between the aromatic rings. | Influences the stacking arrangement of molecules in the crystal. |

| Van der Waals Forces | General non-specific attractive and repulsive forces. | Provide a significant contribution to the overall lattice energy. |

PIXEL and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The PIXEL method is a computational approach used to calculate intermolecular interaction energies by partitioning them into coulombic, polarization, dispersion, and repulsion components based on the electron density of the interacting molecules. This method provides valuable insights into the nature and strength of non-covalent interactions that govern the crystal packing and supramolecular assembly of compounds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and other molecular structural features. By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds, including weaker interactions such as hydrogen bonds and halogen bonds.

Structure-Reactivity Correlations via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the relationship between the molecular structure and the chemical reactivity of a compound. Such studies typically involve the calculation of various electronic properties and reactivity descriptors.

Key parameters often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions.

Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, as well as local reactivity descriptors like Fukui functions, can be calculated to provide a quantitative measure of a molecule's reactivity and the reactivity of specific atomic sites.

A computational study on this compound would likely focus on how the electron-withdrawing sulfone group and the polarizable iodine atoms influence the electronic structure and, consequently, the reactivity of the molecule. For instance, the iodine atoms could be potential sites for halogen bonding, and the aromatic rings' reactivity towards electrophilic or nucleophilic attack would be modulated by the substituents. Despite the potential for such insightful analysis, specific research detailing these structure-reactivity correlations for this compound through computational modeling is not found in the available scientific literature.

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the applications of This compound that strictly adheres to the specified outline.

The synthesis of high-performance polymers such as Polysulfones, Polyethersulfones, and Polyphenylsulfones predominantly utilizes chloro- or fluoro-derivatives, such as 4,4'-Dichlorodiphenylsulfone (DCDPS) or 4,4'-Difluorodiphenylsulfone, as monomer precursors in nucleophilic aromatic substitution reactions. google.comnih.govresearchgate.netmdpi.combohrium.com

The search for specific research findings, data tables, and detailed discussions regarding the use of This compound for these exact applications—as a precursor for Polysulfones, Polyethersulfones, and Polyphenylsulfones, its role in their specific polymerization mechanisms, and the development of tunable materials therefrom—did not yield the necessary information to generate scientifically accurate and thorough content for each required subsection. The chemical reactivity of the carbon-iodine bond differs significantly from that of carbon-chlorine or carbon-fluorine bonds in the context of the polymerization reactions typically used to create these polymers, making it scientifically unsound to extrapolate data from the more common dihalo-compounds.

Therefore, to ensure scientific accuracy and adhere to the strict content requirements of the request, this article cannot be generated as outlined.

Applications of 4,4 Diiododiphenylsulfone in Advanced Materials Science

Organic Materials Synthesis

The structure of 4,4'-Diiododiphenylsulfone, featuring a robust sulfone linkage between two di-iodinated phenyl rings, makes it a valuable starting material in the synthesis of high-performance organic materials. The carbon-iodine bonds are particularly amenable to various coupling reactions, allowing for the construction of complex molecular architectures.

This compound serves as a key intermediate in the synthesis of more complex functional organic molecules, primarily through reactions that replace the iodine atoms. The reactivity of the carbon-iodine bond makes it a suitable substrate for various cross-coupling reactions.

One of the primary applications is in the synthesis of poly(arylene ether sulfone)s (PAES). While 4,4'-dichlorodiphenylsulfone is more commonly used for this purpose, this compound can also be used in nucleophilic aromatic substitution reactions with bisphenols. The carbon-iodine bond is typically more labile than the carbon-chlorine bond, which can influence reaction conditions. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Furthermore, the iodine substituents are ideal for Ullmann-type coupling reactions. organic-chemistry.orgnih.govresearchgate.netnih.govunito.it This classic copper-catalyzed reaction allows for the formation of carbon-carbon, carbon-oxygen (ether), or carbon-sulfur (thioether) bonds. unito.it By reacting this compound with various phenols, thiophenols, or other aryl compounds, a diverse range of functional molecules can be created with tailored properties. These reactions enable the extension of the molecular framework, introducing new functionalities that can be fine-tuned for specific applications.

Table 1: Potential Coupling Reactions with this compound

| Reaction Type | Reactant | Resulting Linkage | Potential Application of Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Bisphenols | Ether (-O-) | High-performance polymers (PAES) |

| Ullmann Coupling (C-O) | Phenols | Ether (-O-) | Functional organic materials |

| Ullmann Coupling (C-S) | Thiophenols | Thioether (-S-) | Sulfur-rich polymers, optical materials |

| Suzuki Coupling | Aryl boronic acids | Aryl-Aryl (-C-C-) | Conjugated polymers, OLED materials |

| Sonogashira Coupling | Terminal alkynes | Alkynyl (-C≡C-) | Optoelectronic materials |

The diphenyl sulfone core is a component of interest for materials used in optoelectronics due to its high thermal stability and wide bandgap. Derivatives of diphenyl sulfone are being explored for applications in organic light-emitting diodes (OLEDs), particularly as host materials for thermally activated delayed fluorescence (TADF) emitters. mdpi.comresearchgate.netmdpi.com These materials facilitate efficient energy transfer to the emissive dopants.

While this compound itself is not typically the final, active material in a device, it serves as a crucial precursor. The iodine atoms can be substituted via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to attach charge-transporting or light-emitting moieties. This synthetic flexibility allows for the creation of tailored molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination in OLEDs. researchgate.netdntb.gov.ua

In the field of organic photovoltaics (OPVs), materials with well-defined donor-acceptor architectures are essential. nih.govnih.govmdpi.comresearchgate.netrsc.org The diphenyl sulfone unit can act as an electron-accepting moiety. By using this compound as a starting block, electron-donating groups can be attached to create complex molecules designed for use in the active layer of solar cells. The rigid nature of the sulfone core can help to control the morphology of the active layer, which is crucial for efficient charge separation and collection.

Radiopharmaceutical Precursor Development

The presence of iodine in the this compound structure makes it an excellent candidate for the development of radiopharmaceuticals. The stable iodine-127 atoms can be readily exchanged with radioactive iodine isotopes, providing a direct route to radiolabeled molecules for diagnostic imaging.

Radioiodination is a well-established method for labeling molecules for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). nih.govnih.govresearchgate.net Several radioactive isotopes of iodine are used in medicine, each with distinct properties suitable for different applications. nih.gov

Iodine-123 (¹²³I): Used for SPECT imaging due to its 13.2-hour half-life and 159 keV gamma emission. wikipedia.orgradiopaedia.orgtaylorandfrancis.com

Iodine-124 (¹²⁴I): A positron emitter with a longer half-life of 4.2 days, making it suitable for PET imaging of biological processes that occur over several days. nih.gov

Iodine-131 (¹³¹I): Emits both beta particles and gamma rays, making it useful for both therapy (theranostics) and SPECT imaging. nih.gov

This compound is an ideal precursor for radioiodine labeling via isotope exchange reactions . In this process, the compound is heated in the presence of a radioactive iodide salt (e.g., Na[¹²³I]). One of the stable ¹²⁷I atoms on the aromatic ring is exchanged for a radioactive isotope. Copper salts are often used to catalyze this nucleophilic exchange reaction, increasing the efficiency and allowing for milder reaction conditions. nih.gov

Other labeling strategies that could involve this compound or its derivatives include:

Iododestannylation: A precursor containing a trialkyltin group is reacted with a source of radioiodine. This compound could be converted to a stannylated derivative for this purpose. nih.gov

Iododesilylation: Similar to iododestannylation, this method involves the radioiodination of an aryl silane (B1218182) precursor. nih.gov

Table 2: Medically Relevant Iodine Isotopes for Labeling

| Isotope | Half-Life | Decay Mode | Primary Emission Energy | Primary Imaging Modality |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | 159 keV (gamma) | SPECT |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission | 511 keV (from positron) | PET |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus | 364 keV (gamma) | SPECT / Therapy |

Molecular imaging probes are designed to bind to specific biological targets, such as receptors or protein aggregates, allowing for their visualization within the body. nih.govnih.gov The development of probes for imaging beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, is an area of intense research. nih.goviaea.orgresearchgate.net

While this compound itself is not a known imaging probe, its structural features make it a compelling scaffold for the design of new probes. An effective imaging agent requires a core structure that can be modified to achieve high binding affinity for the target and must possess a site for radiolabeling. The diphenyl sulfone core is lipophilic, which can aid in crossing the blood-brain barrier, a critical requirement for imaging targets within the central nervous system.

The two iodine atoms serve as pre-installed sites for straightforward radioiodination. Researchers can synthesize derivatives of this compound, attaching moieties known to bind to biological targets like amyloid plaques. The resulting conjugate, already containing an iodine atom, can then be readily radiolabeled through isotope exchange to produce a PET or SPECT imaging agent. clevelandclinic.orgnih.gov This strategy simplifies the final radiolabeling step, which is crucial when working with short-lived isotopes.

Future Directions and Emerging Research Avenues for 4,4 Diiododiphenylsulfone

Development of Novel Synthetic Methodologies and Catalytic Systems

While the synthesis of related diaryl sulfones like 4,4'-dichlorodiphenylsulfone is well-established, future research is expected to focus on developing more efficient, selective, and sustainable methods for preparing 4,4'-diiododiphenylsulfone. bohrium.comgoogle.com Current approaches often rely on classical electrophilic substitution or multi-step sequences that can be improved.

Future synthetic strategies may include:

Direct C-H Iodination: The development of advanced catalytic systems, potentially involving transition metals like palladium or ruthenium, could enable the direct iodination of diphenylsulfone. This would offer a more atom-economical route compared to traditional methods.

Catalytic Sulfone Formation: Research into novel catalysts could facilitate the direct coupling of iodobenzene (B50100) derivatives with a sulfur dioxide source, providing a convergent and efficient synthesis.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improve safety, and allow for easier scalability.

The exploration of heterogeneous catalysts could also be a significant avenue, simplifying product purification and catalyst recycling, thereby aligning with the principles of green chemistry.

| Proposed Synthetic Approach | Potential Catalyst System | Key Advantages |

| Direct C-H Iodination | Palladium(II) acetate (B1210297) with an oxidant | High atom economy, reduced waste |

| Catalytic Sulfonylation | Copper or Iron-based catalysts | Use of abundant metals, potentially lower cost |

| Flow Synthesis | Packed-bed reactor with a solid acid catalyst | Improved safety, scalability, and process control |

Exploration of Untapped Reactivity Profiles and Cascade Reactions

The carbon-iodine (C-I) bonds in this compound are key to its synthetic utility, making it an ideal substrate for a wide range of cross-coupling reactions. youtube.commdpi.com This reactivity opens the door to creating complex molecular architectures. Future research will likely focus on leveraging this compound as a central scaffold in the synthesis of novel organic materials and functional molecules.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: The compound is an excellent candidate for well-established reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), and Sonogashira coupling (for C-C triple bonds). mdpi.commdpi.com These reactions can be used to synthesize a vast library of derivatives with tailored electronic and physical properties.

Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for designing cascade reactions. nih.gov For instance, a sequential or one-pot double coupling reaction could lead to the rapid construction of macrocycles or complex oligomeric structures. A proposed cascade could involve an initial Sonogashira coupling followed by an intramolecular cyclization to form polycyclic aromatic systems.

Photochemical and Radical Reactions: The C-I bond is susceptible to cleavage under photochemical conditions, suggesting potential applications in photo-initiated polymerization or radical-based functionalization reactions.

| Reaction Type | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acids | C(sp²) - C(sp²) | Conjugated polymers, organic electronics |

| Buchwald-Hartwig Amination | Amines, anilines | C(sp²) - N | Hole-transport materials, pharmaceuticals |

| Sonogashira Coupling | Terminal alkynes | C(sp²) - C(sp) | Molecular wires, functional materials |

| Heck Coupling | Alkenes | C(sp²) - C(sp²) | Extended π-systems, dyes |

Advanced Materials Applications and Integration into Nanotechnology

The unique combination of a rigid, thermally stable sulfone backbone and reactive iodine sites makes this compound a promising monomer for high-performance polymers. solvay.comarkema.com The presence of heavy iodine atoms can impart specific properties not achievable with more common halogenated monomers.

Emerging applications in materials science include:

High Refractive Index Polymers: The high atomic number of iodine contributes significantly to the refractive index of a material. Polymers synthesized from this compound are expected to exhibit high refractive indices, making them suitable for applications in optical lenses, coatings, and advanced display technologies.

Inherently Flame-Retardant Materials: Halogenated compounds, particularly those containing iodine, can act as effective flame retardants. Incorporating this monomer into polymer backbones could create materials with enhanced fire safety for use in electronics, automotive, and aerospace components.

Post-Polymerization Modification: Polymers synthesized using this compound would feature pendant C-I bonds along the polymer chain. These bonds can serve as handles for post-polymerization modification, allowing for the grafting of other functional groups to fine-tune the material's properties, such as solubility, conductivity, or biocompatibility.

Nanotechnology: The compound could serve as a core building block for constructing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). Its defined geometry and reactive sites are ideal for creating porous materials with potential applications in gas storage, catalysis, and sensing.

Interdisciplinary Research with Biological Systems (e.g., as chemical probes in biochemical studies)

While direct biological applications are not yet established, the structure of this compound offers intriguing possibilities for interdisciplinary research, particularly in the development of chemical tools for biochemical and medical studies. nih.govresearchgate.net

Future research could focus on:

Heavy-Atom Probes for X-ray Crystallography: The two iodine atoms are strong anomalous scatterers of X-rays. Small molecules derived from this compound could be designed as ligands for proteins. If a ligand binds to a protein, the iodine atoms can provide strong phasing signals, simplifying the process of determining the protein's three-dimensional structure via X-ray crystallography.

Precursors for Radioligands: The iodine atoms can be substituted with radioactive isotopes, such as ¹²³I, ¹²⁴I, or ¹³¹I. This would transform derivatives of this compound into radiolabeled probes for use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These probes could be designed to target specific enzymes or receptors for disease diagnosis or to monitor therapeutic response.

Scaffolds for Medicinal Chemistry: The rigid diphenylsulfone core is a common motif in medicinal chemistry. The ability to functionalize the molecule at two specific points via the C-I bonds allows for the systematic exploration of chemical space in the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.